5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of AGN 210676 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a gamma lactam structure, which is a crucial component of the molecule. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods for AGN 210676 are not widely documented, but it is likely that large-scale synthesis would follow similar routes as those used in laboratory settings, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
AGN 210676 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones or aldehydes, to their corresponding alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AGN 210676 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the prostaglandin EP2 receptor and its role in various biological processes.
Biology: Researchers use AGN 210676 to investigate the signaling pathways mediated by the EP2 receptor and its effects on cellular functions.
Medicine: The compound is being explored for its potential therapeutic effects in treating glaucoma, ocular hypertension, and inflammatory bowel disease.
Industry: AGN 210676 can be used in the development of new drugs targeting the prostaglandin EP2 receptor .
Mechanism of Action
AGN 210676 exerts its effects by selectively binding to and activating the prostaglandin EP2 receptor. This activation leads to a cascade of intracellular signaling events that ultimately result in the desired therapeutic effects. The molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA), which play crucial roles in regulating various physiological processes .
Comparison with Similar Compounds
AGN 210676 is unique in its high selectivity and potency for the prostaglandin EP2 receptor. Similar compounds include:
AGN 210669 (Simenepag isopropyl): Another EP2 receptor agonist with potential intraocular pressure-lowering effects.
AGN 210961: A related compound with similar biological activity.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications .
Properties
IUPAC Name |
5-[[1-[4-(1-hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKFLYGSJDSBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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